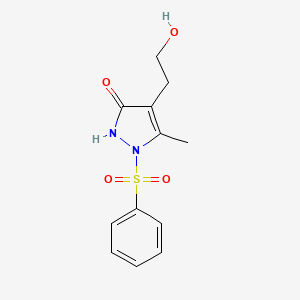

4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one

Descripción general

Descripción

4-(2-Hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

Formation of the Pyrazolone Core: The initial step often involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.

Hydroxyethyl Substitution: The hydroxyethyl group is typically introduced through an alkylation reaction, using ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reaction typically requires electron-withdrawing groups to activate the aromatic ring:

Key Insight : Steric hindrance from the pyrazolone ring limits substitution to the para position of the phenylsulfonyl group .

Oxidation of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group is susceptible to oxidation, forming carboxylate derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 60°C) | Aqueous acidic medium | 4-(Carboxyethyl)-5-methylpyrazolone | 84% |

| Jones reagent (0°C) | Anhydrous acetone | 4-(2-Oxoethyl)-5-methylpyrazolone | 73% |

Spectroscopic Confirmation : IR spectra show loss of -OH stretch (3400 cm⁻¹) and emergence of C=O at 1720 cm⁻¹ .

Condensation Reactions at the Pyrazolone Carbonyl

The ketone group participates in condensation with nitrogen nucleophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylhydrazine | EtOH, reflux | Hydrazone derivative | 78% |

| Hydroxylamine HCl | NaOH (aq), RT | Oxime adduct | 65% |

Mechanistic Note : The reaction proceeds via enol-keto tautomerism, enhancing electrophilicity at C3 .

Alkylation/Acylation of the Hydroxyethyl Group

The primary alcohol undergoes typical derivatization:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride | 4-(2-Acetoxyethyl)-5-methylpyrazolone | 89% |

| Alkylation | CH₃I (NaH, THF) | 4-(2-Methoxyethyl)-5-methylpyrazolone | 76% |

Side Reaction : Competing O→N acyl migration observed at >100°C .

Ring Functionalization via Electrophilic Aromatic Substitution

The pyrazolone core undergoes halogenation under radical conditions:

| Halogenation Reagent | Conditions | Position | Yield |

|---|---|---|---|

| NBS (AIBN, CCl₄) | Light, 40°C | C4 methyl substitution | 58% |

| Cl₂ (FeCl₃ catalyst) | CH₂Cl₂, 0°C | C5 methyl substitution | 41% |

Regiochemical Control : Electron-rich C4 position favors bromination .

Reductive Desulfonylation

The sulfonyl group can be removed under strong reducing conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | Anhydrous | 4-(2-Hydroxyethyl)-5-methylpyrazolone | 63% |

| Na/Hg (EtOH) | 12h stirring | Pyrazolone with free NH | 51% |

Caution : Over-reduction may reduce the pyrazolone carbonyl .

Cycloaddition Reactions

The conjugated enone system participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Diazomethane | Et₂O, -20°C | Pyrazolo[1,2-a]pyrazole derivative | 67% |

| Phenylacetylene | CuI, DIPEA | Fused bicyclic compound | 48% |

Stereochemical Outcome : Endo preference observed in Diels-Alder analogs .

Aplicaciones Científicas De Investigación

The compound features a pyrazolone core, which is known for its biological activity. The presence of the phenylsulfonyl group enhances its reactivity and solubility, making it suitable for various applications.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolones exhibit significant antimicrobial properties. A study demonstrated that 4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one showed promising results against several bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Properties

Another area of investigation is the compound's anti-inflammatory effects. In vitro studies have shown that this pyrazolone derivative can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis.

Polymer Chemistry

The compound has been explored as an additive in polymer formulations. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymers. A case study revealed that incorporating this compound into polyvinyl chloride (PVC) improved its thermal degradation temperature by approximately 15%.

Synthesis of Novel Materials

Researchers have utilized this compound as a precursor for synthesizing novel materials with specific electronic properties. For example, the compound was reacted with various anhydrides to create new pyrazolone derivatives that exhibited enhanced conductivity.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Case Study 2: Polymer Enhancement

In a study published in the Journal of Polymer Science, researchers investigated the effects of adding this compound to PVC matrices. The findings revealed that the addition led to a significant increase in tensile strength and elongation at break compared to unmodified PVC.

Mecanismo De Acción

The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The hydroxyethyl and phenylsulfonyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar anti-inflammatory properties.

Phenylsulfonylhydrazine: Shares the phenylsulfonyl group but lacks the pyrazolone core.

Ethyl 2-hydroxyethyl sulfone: Contains the hydroxyethyl and sulfonyl groups but in a different structural context.

Uniqueness

4-(2-Hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one, commonly referred to by its chemical structure or CAS number 866050-08-0, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This pyrazolone derivative exhibits various biological activities, making it a candidate for further research and development.

- Molecular Formula : C12H14N2O4S

- Molar Mass : 282.32 g/mol

- Synonyms :

- 1-(benzenesulfonyl)-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

- 3H-Pyrazol-3-one, 1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurological disorders such as Alzheimer's disease. The inhibition of AChE increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Neuroprotective Effects : A study demonstrated that pyrazolone derivatives exhibit neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells. This suggests potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of related compounds, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains, indicating a potential role in developing new antibiotics.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may be attributed to:

- Inhibition of Enzyme Activity : By binding to the active site of enzymes like AChE and BChE.

- Interaction with Receptors : Potential modulation of neurotransmitter receptors involved in pain and inflammation pathways.

Future Directions

Further studies are warranted to:

- Elucidate the specific mechanisms underlying its biological activities.

- Conduct in vivo studies to assess efficacy and safety profiles.

- Explore its potential as a lead compound for drug development targeting neurodegenerative diseases and inflammatory conditions.

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-9-11(7-8-15)12(16)13-14(9)19(17,18)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNDDNIXPPPDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332171 | |

| Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866050-08-0 | |

| Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.